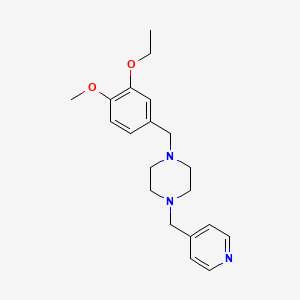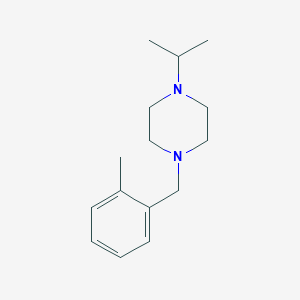![molecular formula C29H28N2O B10882355 1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10882355.png)
1-[4-(Naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the chemical formula C24H23N3. It combines a quinoline core with a piperazine moiety and a naphthalene group.
- The naphthalene-2-ylmethyl substituent contributes to its aromatic character, while the piperazine ring introduces flexibility and potential for biological interactions.
- Researchers have explored its properties due to its intriguing structure and potential applications.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving quinoline derivatives, piperazine, and naphthalene precursors.
Reaction Conditions: These would depend on the chosen synthetic pathway, but typical conditions involve reflux, solvent-based reactions, and purification steps.
Industrial Production: Unfortunately, industrial-scale production methods are not well-documented. research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Investigations focus on its pharmacological properties, such as potential drug-like behavior, receptor interactions, and biological activity.
Industry: Its unique structure may find applications in materials science, dyes, or specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. researchers would explore its interactions with biological targets, cellular pathways, and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of quinoline, piperazine, and naphthalene in our compound sets it apart from these similar molecules.
Remember that while this compound shows promise, further research is needed to fully understand its properties and applications
Properties
Molecular Formula |
C29H28N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
1-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C29H28N2O/c32-29(28(25-10-3-1-4-11-25)26-12-5-2-6-13-26)31-19-17-30(18-20-31)22-23-15-16-24-9-7-8-14-27(24)21-23/h1-16,21,28H,17-20,22H2 |
InChI Key |
PAUAHWVBMVTHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(2,4-dichlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10882278.png)
![1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B10882287.png)
![methyl [(4Z)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882291.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)isoleucine](/img/structure/B10882293.png)
![8-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10882301.png)
![2-Phenoxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10882309.png)


![methyl 4-[({4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B10882323.png)

![(E)-7-methyl-5-(5-methylfuran-2-yl)-2-((5-methylfuran-2-yl)methylene)-3-oxo-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10882330.png)
![9-ethyl-3-{[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B10882333.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2,8-dimethylquinoline-3-carbohydrazide](/img/structure/B10882342.png)
